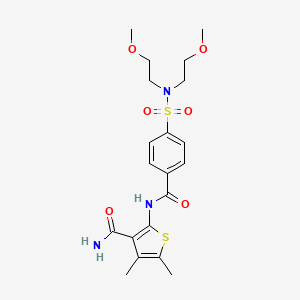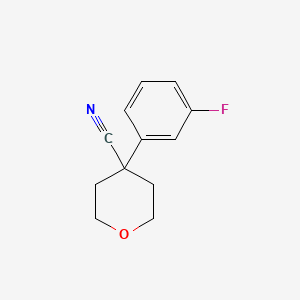
4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
説明
The compound “4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile” is a versatile material used extensively in scientific research due to its diverse applications, including drug discovery, organic synthesis, and material science. It has a molecular formula of C12H12FNO and an average mass of 205.228 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorophenyl group attached to a tetrahydropyran ring with a carbonitrile group .科学的研究の応用
Synthesis and Antimicrobial Activity Research has demonstrated the synthesis of novel Schiff bases using derivatives that include the 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile structure or similar compounds, highlighting their potential in antimicrobial applications. For instance, the synthesis of Schiff bases from specific nitrile compounds showed significant in vitro antimicrobial activity, suggesting these compounds' relevance in developing new antimicrobial agents. Among the derivatives synthesized, certain compounds exhibited excellent activity compared to others, indicating the potential for targeted antimicrobial applications (Puthran et al., 2019).
Corrosion Inhibition The application of pyrazolopyridine derivatives, synthesized using methods that may involve compounds structurally similar to this compound, as corrosion inhibitors for mild steel in acidic environments has been explored. These compounds, when used in corrosion inhibition studies, showed promising results in protecting mild steel against corrosion in hydrochloric acid, thereby indicating their utility in industrial applications where corrosion resistance is crucial (Dandia et al., 2013).
Electronic and Optical Applications The copolymerization of compounds related to this compound with other monomers has been successfully achieved, leading to materials that combine advantageous properties such as good electrochemical behavior, high conductivity, and excellent stability. These attributes make such copolymers suitable for various electronic and optical applications, including potentially in organic electronics and light-emitting devices (Wei et al., 2006).
Molecular Structure Analysis Crystal structure determination and molecular docking studies of pyran derivatives, including those structurally related to this compound, have provided insights into their potential as inhibitors of specific enzymes, showcasing their relevance in pharmaceutical research. Such studies help in understanding the molecular basis of these compounds' interactions with biological targets, which is critical for drug development processes (Venkateshan et al., 2019).
Safety and Hazards
While the specific safety and hazards of “4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile” are not detailed in the search results, general safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, and taking precautionary measures against static discharges .
特性
IUPAC Name |
4-(3-fluorophenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKQMVJXZOBQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

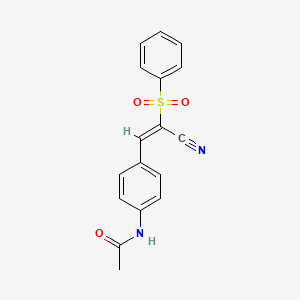
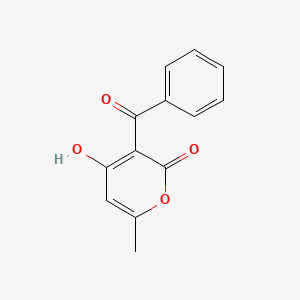

![2-[2-(2-Chlorobenzylamino)ethoxy]ethanol](/img/structure/B2752916.png)
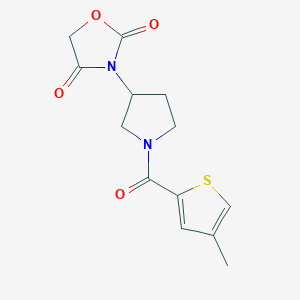
![4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2752918.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2752920.png)
![2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2752921.png)

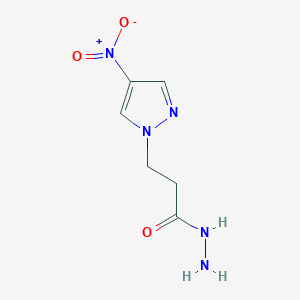
![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2752927.png)
